molecular formula C7H15FN2 B15198792 (3R,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine

(3R,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine

Katalognummer: B15198792
Molekulargewicht: 146.21 g/mol
InChI-Schlüssel: ZEHOSWZYOYLIAL-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine is a chiral compound with significant interest in the field of medicinal chemistry. This compound features a piperidine ring substituted with a fluorine atom at the 3-position and a dimethylamine group at the 4-position. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistryThe reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and amination reagents like dimethylamine hydrochloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process typically includes rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

(3R,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3R,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The dimethylamine group can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R,4R)-3-Fluoro-N-methylpiperidin-4-amine: Similar structure but with a single methyl group on the nitrogen.

    (3R,4R)-3-Chloro-N,N-dimethylpiperidin-4-amine: Chlorine atom instead of fluorine.

    (3R,4R)-3-Fluoro-N,N-diethylpiperidin-4-amine: Ethyl groups instead of methyl groups on the nitrogen.

Uniqueness

(3R,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H15FN2

Molekulargewicht

146.21 g/mol

IUPAC-Name

(3R,4R)-3-fluoro-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C7H15FN2/c1-10(2)7-3-4-9-5-6(7)8/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI-Schlüssel

ZEHOSWZYOYLIAL-RNFRBKRXSA-N

Isomerische SMILES

CN(C)[C@@H]1CCNC[C@H]1F

Kanonische SMILES

CN(C)C1CCNCC1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.